molecular formula C11H12N2O2 B13438630 methyl 5-amino-3-methyl-1H-indole-2-carboxylate

methyl 5-amino-3-methyl-1H-indole-2-carboxylate

Cat. No.: B13438630
M. Wt: 204.22 g/mol
InChI Key: CZBZZWJGDROKBF-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-methyl-1H-indole-2-carboxylate typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with various reagents. For instance, reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides can lead to the formation of 5H-pyrimido[5,4-b]indole derivatives . Another method involves the reductive amination of ester derivatives of methoxy-indole .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed intramolecular oxidative coupling have been employed to produce functionalized indole derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl isocyanates, aryl isothiocyanates, cyanamides, and methanesulfonic acid. Reaction conditions often involve reflux in methanol or other suitable solvents .

Major Products Formed

The major products formed from these reactions include 5H-pyrimido[5,4-b]indole derivatives, quinazolinediones, and other functionalized indole compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 5-amino-3-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,12H2,1-2H3

InChI Key

CZBZZWJGDROKBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)N)C(=O)OC

Origin of Product

United States

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